3-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide
Description
Properties
IUPAC Name |
3-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c18-12-14-7-4-10-17(11-14)15(19)16-9-8-13-5-2-1-3-6-13/h1-3,5-6,14,18H,4,7-12H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJRUUOPRRMORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=S)NCCC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Hydroxymethyl Group: This can be achieved through hydroxymethylation reactions, where formaldehyde or other hydroxymethylating agents are used.
Attachment of the Phenylethyl Group: This step involves the alkylation of the piperidine ring with a phenylethyl halide or similar reagent.
Formation of the Carbothioamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbothioamide group can be reduced to form amines or other derivatives.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while reduction of the carbothioamide group may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its effects on cellular processes.
Medicine: It may have potential as a therapeutic agent for treating certain diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thiourea Derivatives
The compound belongs to a broader class of heterocyclic thioureas, which exhibit diverse biological activities. Below is a comparative analysis of key structural analogs:
Key Structural Analogues
Functional Insights
- Piperidine vs. Morpholine Cores : Replacing piperidine (B3) with morpholine (B4) increases antioxidant activity (84.4% → 86.7%), likely due to morpholine’s oxygen atom enhancing electronic interactions or solubility .
- N-Substituent Effects: 2-Phenylethyl (B3, Target): Balances lipophilicity and steric bulk, facilitating membrane penetration and receptor binding. 4-Fluorophenyl (): Introduces electron-withdrawing fluorine, which may alter electronic properties and metabolic stability .
Antioxidant Activity Trends
- Electron-Donating Groups : In benzamide-based thioureas, methoxy (-OCH₃) and hydroxyl (-OH) substituents enhance activity (e.g., 87.7% inhibition for H10) by stabilizing radical intermediates .
- Heterocyclic Modifications : Morpholine’s oxygen atom (B4) outperforms piperidine (B3), suggesting polar interactions are critical for activity .
Physicochemical Properties
- Solubility : Hydroxymethyl and morpholine groups likely improve aqueous solubility compared to unsubstituted piperidine or phenyl derivatives.
- Metabolic Stability : Fluorine () and hydroxymethyl groups may reduce susceptibility to cytochrome P450-mediated metabolism, extending half-life .
Biological Activity
3-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological profile is crucial for evaluating its therapeutic applications, particularly in the fields of neuropharmacology and oncology.
Chemical Structure
The compound features a piperidine ring with a hydroxymethyl group and a phenylethyl substituent, which may influence its biological interactions. The presence of the carbothioamide moiety is significant as it can participate in various biochemical pathways.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds containing thioamide groups have shown promise against various bacterial strains.
- Anticancer Properties : Thiosemicarbazones and related derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : Structures analogous to the target compound have been investigated for their potential in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities Related to Similar Compounds
Antimicrobial Activity
A study focusing on thioamide derivatives reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of enzyme activity critical for bacterial survival. The compound's structural features, particularly the thioamide linkage, were pivotal in enhancing its antimicrobial potency.
Anticancer Potential
Research on similar piperidine derivatives has shown promising results in vitro against various cancer cell lines, including breast and lung cancer. The mechanism often involves the activation of apoptotic pathways, leading to increased cell death. For instance, a series of piperidine-based compounds were evaluated for their cytotoxic effects, revealing IC50 values in the micromolar range, indicating their potential as anticancer agents.
Neuroprotective Effects
Studies have highlighted the neuroprotective properties of compounds with similar structures. For example, certain piperidine derivatives were found to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of acetylcholine, enhancing cognitive function.
Q & A
Basic Research Questions
Q. How can the synthesis of 3-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide be optimized for reproducibility and yield?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature : Maintain stability of heat-sensitive intermediates (e.g., thioamide formation at 0–5°C) .
- Solvent Selection : Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilic substitution in carbothioamide synthesis .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves separation of byproducts .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies substituents on the piperidine ring (e.g., hydroxymethyl group at δ ~3.5–4.0 ppm) and aromatic protons from the phenylethyl moiety (δ ~7.2–7.4 ppm). ¹³C NMR confirms carbonyl/thioamide signals (δ ~170–180 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion) .
- FT-IR : Key peaks include N-H stretching (~3300 cm⁻¹) and C=S (~1250 cm⁻¹) .
Q. What biological targets or mechanisms are associated with this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase inhibition) .
- Receptor Binding : Radioligand displacement assays (e.g., GPCRs) quantify affinity (IC₅₀ values) .
- Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Analog Synthesis : Modify the hydroxymethyl group (e.g., replace with sulfonamide) or phenylethyl chain (e.g., halogenated derivatives) to probe steric/electronic effects .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in target active sites. Compare with negative controls (e.g., inactive enantiomers) .
- Data Integration : Cross-reference biological activity with physicochemical descriptors (logP, polar surface area) to identify selectivity drivers .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardization : Use identical assay conditions (e.g., buffer pH, incubation time) and reference compounds (e.g., staurosporine for kinase inhibition) .
- Data Normalization : Apply Z-score normalization to account for inter-lab variability .
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends or outliers .
Q. What computational strategies enhance reaction design and mechanistic understanding?
- Methodological Answer :
- Reaction Path Prediction : Employ quantum chemical calculations (e.g., DFT) to model transition states and intermediates in thioamide formation .
- Machine Learning : Train models on PubChem datasets to predict optimal solvent/reagent combinations for yield improvement .
- Kinetic Modeling : Use software like COPASI to simulate reaction rates under varying temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
